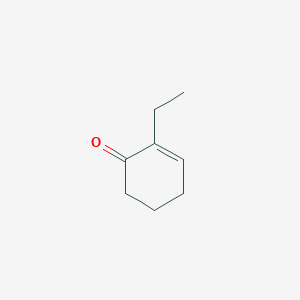
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide, also known as PTMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMS is a sulfonamide derivative that has been synthesized through various methods and has been shown to exhibit promising biological and physiological effects.
Applications De Recherche Scientifique
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, anti-inflammatory drugs, and enzyme inhibitors. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been studied as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, particularly carbonic anhydrase enzymes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer properties, anti-inflammatory effects, and enzyme inhibition. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is its low toxicity profile, which makes it a safe candidate for further research. However, one of the limitations of this compound is its solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide research, including further studies on its anti-cancer properties, anti-inflammatory effects, and enzyme inhibition. This compound can also be used as a potential drug candidate for various diseases, and further studies can be conducted to determine its efficacy and safety. Additionally, further studies can be conducted to improve the solubility of this compound, making it easier to use in various experiments.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been shown to exhibit promising biological and physiological effects. Further research can be conducted to explore its potential applications and improve its solubility for use in various experiments.
Méthodes De Synthèse
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been synthesized through various methods, including the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-dimethoxypyrimidine-5-amine with p-toluenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization.
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-4-6-11(7-5-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXWQNQMWLEOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

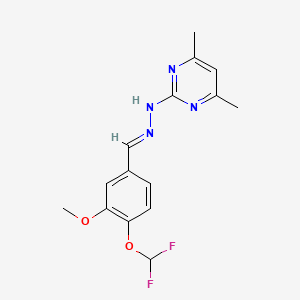
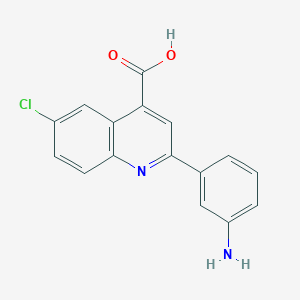
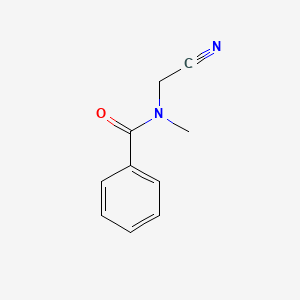
![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
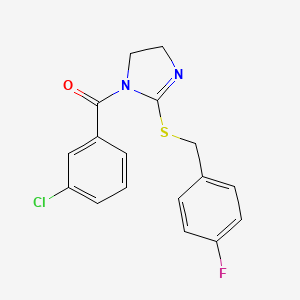
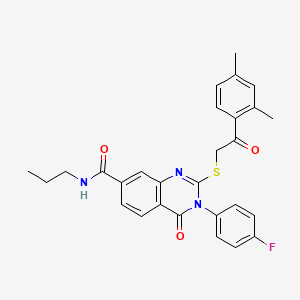


![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)
